4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde
Overview
Description
4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde typically involves multiple steps One common method starts with the nitration of a suitable benzaldehyde derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzoic acid.
Reduction: 4-(Difluoromethoxy)-3-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)-4-methoxybenzoic acid: Shares similar functional groups but differs in the position of the nitro group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Difluoromethoxylated ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8-6(17-9(10)11)3-2-5(4-13)7(8)12(14)15/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLBNEDECXLTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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